Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)
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Description
Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt), also known as Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt), is a useful research compound. Its molecular formula is C26H37NO7 and its molecular weight is 475.582. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Endocrine Disruption
Studies have examined the environmental presence and biological effects of phenolic compounds similar to the one mentioned. For instance, bisphenol A (BPA) and its derivatives are known for their endocrine-disrupting properties, affecting reproductive health and development in various species. Research has focused on their presence in environmental pollutants and their potential to induce germ cell apoptosis, highlighting the need for understanding their environmental fate and impact on living organisms (Lagos-Cabré & Moreno, 2012).
Bioactivities of Phenolic Compounds
The bioactivities of specific phenolic compounds, such as 2,4-di-tert-butylphenol and its analogs, have been reviewed, emphasizing their natural sources and toxicological effects. These studies suggest that while such compounds exhibit potent toxicity against various organisms, they also play significant roles in the ecological balance and have potential pharmaceutical applications due to their bioactive properties (Zhao et al., 2020).
Occupational Exposure and Health Risks
Research on occupational exposure to bisphenol A (BPA) underscores the importance of understanding the health risks associated with exposure to such chemicals. These studies reveal that individuals in certain occupations may have higher levels of exposure, potentially leading to reproductive and developmental health issues. This area of research is crucial for developing guidelines to protect workers and minimize exposure to harmful substances (Ribeiro et al., 2017).
Catalysis and Organic Synthesis
Phenolic compounds are also explored for their utility in catalysis and organic synthesis. Research demonstrates their application in selective organic synthesis processes, including catalytic reactions that are fundamental in producing various chemical products. These studies contribute to the development of more efficient and environmentally friendly synthetic methods (Tateiwa & Uemura, 1997).
Pharmacological Effects and Therapeutic Potential
The pharmacological review of chlorogenic acid, a phenolic compound, highlights its diverse therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Such research is pivotal for identifying natural compounds with potential health benefits and understanding their mechanisms of action (Naveed et al., 2018).
properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m00/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNMSJGYKMTRB-KAKIZCIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt) | |
CAS RN |
124937-54-8 |
Source
|
Record name | Phenol, 2-[(1S)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (2S,3S)-2,3-dihydroxybutanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124937-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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